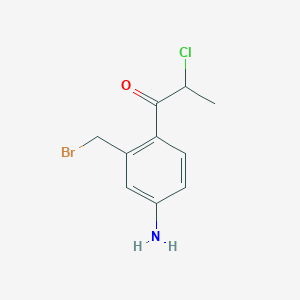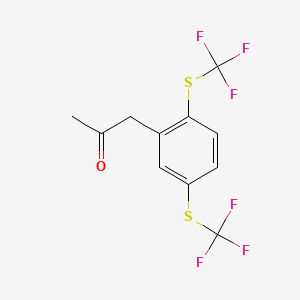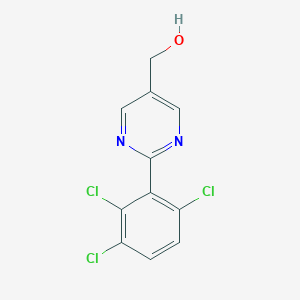
((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate: is a complex organic compound that features a benzoate core substituted with bromine and two tetrahydrofuran (THF) moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of bromine and the attachment of the tetrahydrofuran groups. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the benzoate core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, the compound may be studied for its pharmacological properties, including its ability to interact with specific enzymes or receptors. This can lead to the development of new drugs or therapeutic agents.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
((S)-Tetrahydrofuran-2-yl)methyl benzoate: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-5-methoxybenzoate: Does not contain the tetrahydrofuran groups, leading to distinct chemical and biological properties.
Tetrahydrofuran-2-yl methyl benzoate:
Uniqueness: The presence of both bromine and tetrahydrofuran groups in ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate makes it unique
Eigenschaften
Molekularformel |
C17H21BrO5 |
|---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
[(2S)-oxolan-2-yl]methyl 3-bromo-5-[[(2S)-oxolan-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C17H21BrO5/c18-13-7-12(17(19)23-11-15-4-2-6-21-15)8-16(9-13)22-10-14-3-1-5-20-14/h7-9,14-15H,1-6,10-11H2/t14-,15-/m0/s1 |
InChI-Schlüssel |
JRXPSNISCTXGJG-GJZGRUSLSA-N |
Isomerische SMILES |
C1C[C@H](OC1)COC2=CC(=CC(=C2)C(=O)OC[C@@H]3CCCO3)Br |
Kanonische SMILES |
C1CC(OC1)COC2=CC(=CC(=C2)C(=O)OCC3CCCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


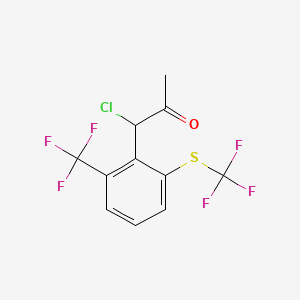
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)

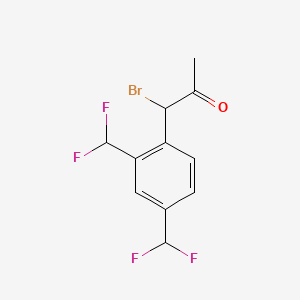
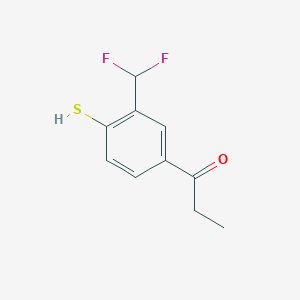
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
